Pinacolone oxime
Overview
Description
Pinacolone oxime, also known as 3,3-dimethylbutan-2-one oxime, is an organic compound with the molecular formula C₆H₁₃NO. It is a colorless solid that is derived from pinacolone, a ketone. The compound is notable for its use in various chemical reactions and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pinacolone oxime is a chemical compound that has been studied for its significant roles as acetylcholinesterase reactivators . Acetylcholinesterase is an enzyme that is crucial for nerve function in many organisms. By reactivating this enzyme, this compound could potentially play a role in the treatment of conditions where acetylcholinesterase is inhibited.
Mode of Action
The mode of action of this compound is related to its ability to undergo the Pinacol rearrangement . This is an organic reaction where a 1,2-diol rearranges under acidic conditions to form a carbonyl compound . In the case of this compound, the rearrangement involves the protonation of one of the hydroxyl groups to form a leaving group (water), while the other OH participates as the rearrangement promoting group .
Biochemical Pathways
This compound, through the Pinacol rearrangement, affects the biochemical pathways involving 1,2-diols and carbonyl compounds . The rearrangement leads to the formation of new C-C, C-O, and C-N bonds . These reactions provide opportunities for ring expansions and ring contractions . Additionally, many oximes are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . This suggests that this compound could potentially influence multiple intracellular signal transduction pathways .
Pharmacokinetics
Its molecular weight of 1151735 suggests that it could potentially be absorbed and distributed in the body
Result of Action
The result of this compound’s action is the formation of a carbonyl compound from a 1,2-diol . This rearrangement occurs readily under strongly acidic conditions . The resulting carbocation is relatively stable, and the rearrangement is driven by the relative stability of the resultant oxonium ion .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of acid and the temperature . The Pinacol rearrangement occurs readily under strongly acidic conditions . The reaction conditions, including the type of acid, concentration, solvent, and temperature, can influence the course of the rearrangement .
Biochemical Analysis
Biochemical Properties
Pinacolone oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as a reactivator of acetylcholinesterase that has been inhibited by organophosphorus compounds, such as pesticides and nerve agents . This interaction is crucial for the detoxification process and the restoration of normal enzyme function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by reactivating acetylcholinesterase, thereby restoring the normal breakdown of acetylcholine and preventing the accumulation of this neurotransmitter . This action helps to maintain proper neuronal function and prevents the overstimulation of cholinergic receptors. Additionally, this compound may impact gene expression and cellular metabolism by modulating the activity of acetylcholinesterase and other related enzymes.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with acetylcholinesterase. When acetylcholinesterase is inhibited by organophosphorus compounds, this compound binds to the enzyme and facilitates the removal of the inhibitory compound, thereby reactivating the enzyme . This process involves the formation of a covalent bond between this compound and the inhibited enzyme, leading to the displacement of the organophosphorus compound and the restoration of enzyme activity. Additionally, this compound may exert its effects through enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in the context of acetylcholinesterase reactivation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reactivates acetylcholinesterase and restores normal enzyme function without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the efficacy of this compound plateaus at a certain dosage, and increasing the dose further does not enhance its reactivating effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the detoxification of organophosphorus compounds. The primary enzyme that interacts with this compound in these pathways is acetylcholinesterase . By reactivating acetylcholinesterase, this compound helps to restore the normal breakdown of acetylcholine and prevent the accumulation of this neurotransmitter. This interaction is crucial for maintaining proper metabolic flux and metabolite levels in the presence of organophosphorus compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target enzyme, acetylcholinesterase . Once inside the cell, this compound may bind to proteins that facilitate its localization and accumulation in specific cellular compartments, enhancing its efficacy in reactivating inhibited enzymes.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with its target enzyme, acetylcholinesterase . This localization is mediated by targeting signals or post-translational modifications that guide this compound to its site of action. The proper localization of this compound is essential for its effectiveness in reactivating inhibited enzymes and restoring normal cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
(CH3)3CCOCH3+NH2OH⋅HCl→(CH3)3CC(=NOH)CH3+H2O+NaCl
The reaction is carried out in an aqueous or alcoholic medium, and the product is usually purified by recrystallization from ethanol or petroleum ether .
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but optimized for larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Pinacolone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Pinacolone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biochemical research, it is used to study enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: Similar in structure but derived from acetone.
Butanone oxime: Another oxime derivative with different alkyl groups.
Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.
Uniqueness of Pinacolone Oxime
This compound is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selective formation of products is desired.
Properties
IUPAC Name |
(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDDJQNHCSVSW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-93-6, 10341-64-7 | |
Record name | 3,3-Dimethyl-2-butanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PINACOLONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pinacolone oxime interact with palladium compounds, and what is the significance of this interaction?
A1: The research article highlights that this compound exhibits regiospecific carbopalladation on the t-butyl group when reacted with NaOAc–Na2PdCl4. [] This means that the palladium atom selectively bonds to the carbon atom of the t-butyl group, rather than other potential sites within the molecule. This regiospecificity is notable because it differs from the reactivity observed with the dimethylhydrazone analog, which undergoes carbopalladation on the methyl group. This difference suggests that the presence of the oxygen atom in the oxime group influences the site selectivity of the palladium complex. Understanding such selective interactions is crucial for designing palladium-catalyzed reactions involving oximes and their derivatives.
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